tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

Catalog No.
S765854
CAS No.
158407-04-6
M.F
C11H20BrNO2
M. Wt
278.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

CAS Number

158407-04-6

Product Name

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

IUPAC Name

tert-butyl 4-(bromomethyl)piperidine-1-carboxylate

Molecular Formula

C11H20BrNO2

Molecular Weight

278.19 g/mol

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3

InChI Key

YGJXBTRLYHCWGD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CBr

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CBr

Synthesis and Use as a Building Block:

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate (Boc-4-Br-piperidine) is a valuable intermediate used in organic synthesis for the preparation of various functionalized piperidine derivatives. The presence of the tert-butyl protecting group (Boc) safeguards the amine functionality while the bromomethyl group serves as a versatile reactive site for further transformations. Several research articles describe the synthesis of Boc-4-Br-piperidine, often as a starting material for the synthesis of more complex molecules ().

Applications in Medicinal Chemistry:

Due to the prevalence of the piperidine ring in numerous biologically active molecules, Boc-4-Br-piperidine finds applications in medicinal chemistry research. By strategic manipulation of the bromomethyl group, scientists can introduce diverse functionalities, leading to potential new drug candidates. Research has explored the use of Boc-4-Br-piperidine for the synthesis of piperidine-based inhibitors of enzymes and receptors implicated in various diseases ().

Exploration in Organic Catalysis:

Recent research explores the potential of piperidine derivatives as chiral organocatalysts for asymmetric reactions. Boc-4-Br-piperidine can serve as a precursor for the synthesis of such catalysts, where proper functionalization of the bromomethyl group can modulate the catalyst's activity and selectivity. Studies have reported the development of Boc-4-Br-piperidine-derived catalysts for various organic transformations ().

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₂₀BrNO₂ and a molecular weight of approximately 278.19 g/mol. It is categorized under the class of piperidine derivatives, featuring a tert-butyl ester functional group and a bromomethyl substituent at the 4-position of the piperidine ring. This compound appears as a white to light yellow solid and has a density of approximately 1.3 g/cm³. Its boiling point is around 318.3 °C, while its melting point ranges from 46 °C to 50 °C .

Typical of piperidine derivatives, including:

  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or alcohols.
  • Ester Hydrolysis: The tert-butyl ester can be hydrolyzed in acidic or basic conditions to yield the corresponding carboxylic acid.
  • Reduction Reactions: The compound can be reduced to yield the corresponding alcohol or amine derivatives.

These reactions make it a versatile intermediate in organic synthesis.

The synthesis of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate typically involves several steps:

  • Formation of the Piperidine Ring: Starting from commercially available piperidine or its derivatives.
  • Bromomethylation: The introduction of the bromomethyl group can be achieved using reagents like formaldehyde and hydrobromic acid.
  • Esterification: The final step involves reacting the resulting acid with tert-butyl alcohol in the presence of an acid catalyst to form the ester.

This multi-step synthesis allows for the production of high-purity compounds suitable for research and application.

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate has several applications in:

  • Organic Synthesis: It serves as an important intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Chemical Research: Used in studies exploring new derivatives with enhanced biological properties.
  • Material Science: Potential applications in developing new materials due to its unique structural properties.

Interaction studies involving tert-butyl 4-(bromomethyl)piperidine-1-carboxylate focus on its reactivity with various nucleophiles and electrophiles. These studies help understand its potential use in drug design and development, particularly concerning structure-activity relationships (SAR) in medicinal chemistry.

Similar Compounds

Several compounds exhibit structural similarities to tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, including:

Compound NameMolecular FormulaUnique Features
tert-Butyl 4-bromopiperidine-1-carboxylateC₁₀H₁₈BrNO₂Lacks bromomethyl group
2-Methyl-2-propanyl 4-(bromomethyl)-1-piperidinecarboxylateC₁₃H₂₃BrNO₂Different alkyl substituent
4-BromomethylpiperidineC₇H₁₄BrNSimplified structure without carboxylate

These compounds highlight the unique aspects of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, particularly its functional groups that enhance its reactivity and potential applications in various fields.

The bromomethyl group at the 4-position of the piperidine ring enables nucleophilic substitution reactions, making this compound a versatile intermediate. Key strategies include:

  • SN2 Reactions: The bromomethyl group undergoes substitution with nucleophiles (e.g., amines, thiols) to form carbon-nitrogen or carbon-sulfur bonds. This reactivity is critical for synthesizing bioactive molecules.
  • Cross-Coupling Reactions: Transition metal-catalyzed couplings (e.g., Suzuki-Miyaura) allow the introduction of aryl or heteroaryl groups, extending its utility in pharmaceutical synthesis.

Table 1: Nucleophilic Substitution Reactions of tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate

NucleophileProductApplicationYield
Ammonia4-(Aminomethyl)piperidine-BocPeptide synthesis70-85%
Sodium thioacetate4-(Acetothiomethyl)piperidine-BocThiol-containing intermediates60-75%

Bromination Techniques for Methyl Group Activation

The bromomethyl group is introduced via bromination of a hydroxymethyl precursor. Two primary methods are employed:

Carbon Tetrabromide (CBr₄) with Triphenylphosphine (PPh₃)

This method converts 4-N-Boc-piperidinemethanol to the brominated derivative under mild conditions:

  • Reaction: 4-N-Boc-piperidinemethanol + CBr₄/PPh₃ → tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
  • Conditions: Diethyl ether, 18–24 hrs at room temperature.
  • Yield: 55–94% depending on purification.

N-Bromosuccinimide (NBS) Radical Bromination

For allylic or benzylic positions, NBS with a radical initiator (e.g., benzoyl peroxide) is used, though this is less common for secondary bromides.

Protective Group Strategies Using tert-Butoxycarbonyl (Boc)

The Boc group stabilizes the piperidine nitrogen and enhances solubility in organic solvents. Key steps include:

  • Protection: Reaction of 4-bromopiperidine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane with a base (e.g., N,N-diisopropylethylamine).
  • Deprotection: Acidic conditions (e.g., TFA) cleave the Boc group post-functionalization.

Table 2: Boc Protection Conditions and Outcomes

BaseSolventTemperatureYield
N,N-DiisopropylethylamineDichloromethane0–20°C94%
TriethylamineTetrahydrofuranRT85%

Industrial-Scale Production Optimization Challenges

Scaling synthetic routes requires addressing:

  • Solvent Recovery: High-boiling solvents (e.g., toluene) replace diethyl ether to reduce evaporation losses.
  • Catalyst Recycling: PPh₃ is replaced with less toxic phosphines (e.g., PBu₃) to minimize waste.
  • Byproduct Minimization: Excess CBr₄ is neutralized with NaHCO₃ to prevent over-bromination.

Alkylation Reactions in Heterocyclic Chemistry

The bromomethyl substituent in tert-butyl 4-(bromomethyl)piperidine-1-carboxylate serves as an exceptionally versatile electrophilic center for nucleophilic substitution reactions with various heterocyclic systems [1]. The compound's reactivity stems from the excellent leaving group properties of the bromide ion, which facilitates nucleophilic attack by nitrogen-containing heterocycles [21]. Research has demonstrated that this compound undergoes efficient alkylation reactions with a broad spectrum of azole derivatives, including imidazoles, pyrazoles, and pyrimidines under mild reaction conditions [1] [30].

The mechanism of alkylation typically proceeds through a classic nucleophilic substitution pathway, where the heterocyclic nitrogen acts as the nucleophile [22]. Sodium hydride emerges as the preferred base for these transformations, effectively deprotonating the heterocyclic nitrogen to generate the nucleophilic anion [1]. The reaction is commonly conducted in dimethylformamide as the solvent, which provides excellent solvation for both the ionic intermediates and the final products [1] .

Specific examples include the alkylation of 2-chloropyrimidin-5-ol derivatives, where tert-butyl 4-(bromomethyl)piperidine-1-carboxylate reacts at 60°C for 24 hours to yield the corresponding alkylated products in 75-90% yields [1]. Similarly, oxepino[4,5-c]pyrazole systems undergo smooth alkylation at room temperature, providing access to complex heterocyclic architectures that serve as important pharmaceutical intermediates [1].

Table 1: Alkylation Reactions of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate in Heterocyclic Chemistry

Reaction TypeNucleophileBase UsedSolventTemperature (°C)Reaction TimeTypical Yield (%)
Alkylation with Pyrazole HeterocyclesPyrazole NHSodium hydrideDMFRoom temperature to 6024 hours70-85
Alkylation with Pyrimidine Derivatives2-Chloropyrimidin-5-olSodium hydrideDMF6024 hours75-90
Alkylation with Oxepino[4,5-c]pyrazoleOxepino[4,5-c]pyrazoleSodium hydrideDMFRoom temperature24 hours65-80
General Heterocyclic AlkylationVarious heterocyclesPotassium carbonateDMF/DMSO0 to 802-48 hours60-90
N-alkylation of AzolesImidazole/Pyrazole NHCesium carbonateDMFRoom temperature12-24 hours70-95
Alkylation with Imidazole SystemsImidazole derivativesSodium hydrideDMFRoom temperature to 406-24 hours65-85

The regioselectivity of these alkylation reactions is particularly noteworthy, with the bromomethyl group showing exclusive reactivity over other potential electrophilic sites in the molecule [21]. This selectivity is attributed to the enhanced electrophilicity of the benzylic-like carbon atom adjacent to the bromine substituent [22]. The steric environment around the piperidine ring also influences the reaction outcome, with substituted heterocycles showing different reactivity patterns depending on their electronic and steric properties [13].

Cross-Coupling Partner for Transition Metal Catalysis

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate demonstrates exceptional utility as an electrophilic partner in various palladium-catalyzed cross-coupling reactions [10]. The compound's success in these transformations can be attributed to the optimal balance between reactivity and stability of the carbon-bromine bond [28]. Unlike more reactive alkyl halides that undergo rapid β-hydride elimination, the bromomethyl substitution pattern provides sufficient reactivity for oxidative addition while maintaining stability under catalytic conditions [28].

Suzuki-Miyaura coupling reactions represent one of the most successful applications of this compound in transition metal catalysis . When paired with arylboronic acids or boronic esters, the compound undergoes efficient cross-coupling in the presence of palladium catalysts such as palladium tetrakis(triphenylphosphine) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium . These reactions typically proceed at 80-100°C in toluene, tetrahydrofuran, or dimethoxyethane solvents, delivering the desired biaryl products in 75-95% yields [10].

The Negishi coupling protocol offers another powerful transformation for this substrate [31]. Organozinc reagents react smoothly with tert-butyl 4-(bromomethyl)piperidine-1-carboxylate under palladium catalysis, providing access to alkyl-substituted piperidine derivatives [31]. This methodology is particularly valuable for introducing methyl and primary alkyl groups, which are challenging to install through other cross-coupling approaches [31]. The mild reaction conditions (25-60°C) and excellent functional group tolerance make this transformation highly practical for complex molecule synthesis [31].

Buchwald-Hartwig amination reactions represent a third major application area [30]. The compound serves as an effective electrophile for coupling with primary and secondary amines, providing direct access to N-alkylated piperidine derivatives [30]. The use of bulky phosphine ligands such as BrettPhos enables efficient coupling even with sterically hindered amine partners [30]. These reactions typically require elevated temperatures (80-110°C) but deliver excellent yields (70-90%) across a broad substrate scope [30] [32].

Table 2: Cross-Coupling Reactions with tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

Coupling TypeCatalyst SystemCoupling PartnerBase/AdditiveTemperature (°C)SolventYield Range (%)
Suzuki-Miyaura CouplingPd(PPh3)4 or Pd(dppf)Cl2Arylboronic acids/estersK2CO3, Cs2CO380-100Toluene/THF/DME75-95
Negishi CouplingPd(PPh3)2Cl2Organozinc reagentsNone required25-60THF70-90
Kumada-Tamao-Corriu CouplingPd2(dba)3/phosphine ligandGrignard reagentsNone required0-50THF/Et2O65-85
Buchwald-Hartwig AminationPd2(dba)3/BrettPhosPrimary/secondary aminesNaOtBu, Cs2CO380-110Toluene/Dioxane70-90
Pd-Catalyzed C-N CouplingPd-PEPPSI precatalystsHeterocyclic aminesLiHMDS, K2CO365-100THF/Toluene60-85
Heck ReactionPd(OAc)2/PPh3AlkenesEt3N, K2CO3100-140DMF/Toluene55-80

Recent mechanistic studies have revealed that the success of these cross-coupling reactions depends critically on the choice of ligand and reaction conditions [28]. Electron-deficient phosphine ligands tend to stabilize the palladium intermediates and reduce the formation of β-hydride elimination products [28]. The BPhos ligand, containing trifluoromethyl substituents, has emerged as particularly effective for suppressing undesired side reactions while maintaining high catalytic activity [28].

Building Block for Complex Piperidine Derivatives

The strategic importance of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate as a synthetic building block stems from its combination of protected nitrogen functionality and highly reactive electrophilic center [39]. The tert-butoxycarbonyl protecting group provides orthogonal protection that can be selectively removed under acidic conditions without affecting other functional groups in the molecule . This feature enables complex synthetic sequences where multiple protection and deprotection steps are required [44].

The compound serves as a key intermediate in the synthesis of spiropiperidine derivatives, which represent an important class of three-dimensional pharmaceutical scaffolds [39]. The bromomethyl group can undergo cyclization reactions with appropriately positioned nucleophiles to generate spirocyclic frameworks [13]. These transformations typically proceed through intramolecular alkylation mechanisms, where the nucleophile attacks the electrophilic carbon center to form the new ring system [39].

Pharmaceutical intermediate synthesis represents another major application area for this building block . The compound's versatility allows for the introduction of diverse substituents through nucleophilic substitution reactions, enabling the synthesis of structure-activity relationship libraries [13]. The protected piperidine nitrogen can be revealed through acid-mediated deprotection, providing access to secondary amine functionality for further elaboration .

The synthesis of PROTAC (Proteolysis Targeting Chimera) linkers represents an emerging application for this compound [8] [11]. The bromomethyl group serves as an attachment point for connecting different molecular fragments, while the piperidine ring provides a semi-flexible linker element [8]. This application is particularly valuable in targeted protein degradation research, where the three-dimensional presentation of the degrader molecule critically influences its biological activity [11].

Table 3: Building Block Applications for Complex Piperidine Derivatives

Target StructureSynthetic StrategyKey IntermediatesApplicationsComplexity LevelTypical Steps
Complex Piperidine AlkaloidsMulti-step functionalizationN-alkylated heterocyclesNatural product synthesisHigh8-15
Pharmaceutical IntermediatesDirect alkylation/couplingAryl-substituted piperidinesDrug developmentMedium3-6
PROTAC LinkersControlled linker introductionSemi-flexible linkersTargeted protein degradationMedium4-8
Spiropiperidine DerivativesSpirocyclization reactionsSpirocyclic frameworksCNS drug discoveryHigh6-12
Bridged Piperidine SystemsRing-closing metathesisBicyclic piperidinesStructure-activity studiesHigh5-10
Substituted Piperidinium SaltsQuaternization reactionsQuaternary ammonium saltsIonic liquid synthesisLow1-3

The synthesis of bridged piperidine systems represents another important application [20]. The compound can participate in ring-closing metathesis reactions when appropriately functionalized alkene partners are introduced through cross-coupling chemistry [20]. These bridged systems are particularly valuable in medicinal chemistry, where conformational restriction often leads to enhanced selectivity and potency [20].

Role in Multi-Step Total Synthesis Architectures

In the context of complex natural product total synthesis, tert-butyl 4-(bromomethyl)piperidine-1-carboxylate functions as a strategic intermediate that enables convergent synthetic approaches [20]. The compound's dual functionality allows for sequential transformations that build molecular complexity in a controlled manner [16]. Total synthesis campaigns targeting piperidine-containing alkaloids frequently employ this building block in late-stage alkylation sequences [20].

The synthesis of solenopsin alkaloids exemplifies the strategic value of this compound in natural product synthesis [20]. These bioactive alkaloids contain a piperidine core with an extended alkyl chain, which can be efficiently installed through alkylation reactions using tert-butyl 4-(bromomethyl)piperidine-1-carboxylate as the electrophilic partner [20]. The protecting group strategy allows for selective functionalization without interference from the piperidine nitrogen [20].

Formal synthesis approaches to complex targets such as bgugaine and azimic acid have demonstrated the utility of this building block [20]. In these synthetic sequences, the compound serves as a key intermediate that undergoes multiple transformations to construct the target framework [20]. The modular nature of these approaches allows for the rapid exploration of structural analogs and the development of structure-activity relationships [20].

The synthesis of febrifugine, a potent antimalarial alkaloid, represents another application where this compound plays a crucial role [23]. The bromomethyl functionality enables the installation of the quinoline side chain through nucleophilic substitution reactions [23]. The stereochemical control achieved in these transformations is particularly noteworthy, with high diastereoselectivity observed in many cases [23].

Table 4: Role in Multi-Step Total Synthesis Architectures

Natural Product/TargetRole of Bromomethyl CompoundReaction SequenceKey AdvantagesLiterature ExamplesOverall Yield (%)
Solenopsin AlkaloidsLate-stage alkylationAlkylation → Reduction → CyclizationHigh regioselectivityGharpure et al. (2023)15-25
Azimic AcidKey chain extensionCoupling → Oxidation → Ring closureMild reaction conditionsVarious reports20-35
BgugaineFormal synthesis intermediateAlkylation → Deprotection → CyclizationExcellent functional group toleranceSynthetic studies10-20
FebrifugineSide chain installationNucleophilic substitution → ReductionStereoselective introductionClassical synthesis25-40
Piperidine-containing PharmaceuticalsCore structure elaborationCross-coupling → FunctionalizationVersatile synthetic handlePharmaceutical patents30-60
Complex SpiropiperidinesSpirocenter formationAlkylation → Cyclization → OxidationConvergent approachMedicinal chemistry reports15-30

Contemporary synthetic methodologies have expanded the utility of this building block through the development of new reaction protocols [16]. The use of flow chemistry techniques has enabled more efficient transformations with reduced reaction times and improved yields [16]. These advances are particularly important for large-scale synthesis applications where efficiency and reproducibility are critical factors [36].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

Dates

Last modified: 08-15-2023

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